molecular formula C17H25NO2 B3977859 2-ethyl-1-(4-phenoxybutanoyl)piperidine

2-ethyl-1-(4-phenoxybutanoyl)piperidine

Cat. No. B3977859
M. Wt: 275.4 g/mol
InChI Key: CQKLCOSRPQDKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1-(4-phenoxybutanoyl)piperidine, also known as EPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. EPP belongs to the class of piperidine-based compounds and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-ethyl-1-(4-phenoxybutanoyl)piperidine is not fully understood. However, it has been shown to interact with various receptors in the brain, including the GABA-A receptor and the NMDA receptor. 2-ethyl-1-(4-phenoxybutanoyl)piperidine has been shown to enhance the activity of the GABA-A receptor, which is responsible for inhibiting neuronal activity in the brain. It has also been shown to inhibit the activity of the NMDA receptor, which is involved in the regulation of neuronal plasticity and memory formation.
Biochemical and Physiological Effects:
2-ethyl-1-(4-phenoxybutanoyl)piperidine has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in neuronal excitability and is implicated in the development of neurodegenerative diseases. 2-ethyl-1-(4-phenoxybutanoyl)piperidine has also been shown to increase the levels of acetylcholine in the brain, which is involved in the regulation of cognitive function and memory.

Advantages and Limitations for Lab Experiments

2-ethyl-1-(4-phenoxybutanoyl)piperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2-ethyl-1-(4-phenoxybutanoyl)piperidine has also been shown to exhibit a high degree of selectivity for its target receptors, which makes it a useful tool for studying the mechanisms of various biological processes. However, 2-ethyl-1-(4-phenoxybutanoyl)piperidine also has limitations for lab experiments. It has been shown to exhibit low solubility in water, which can make it difficult to administer in vivo. 2-ethyl-1-(4-phenoxybutanoyl)piperidine also has a relatively short half-life, which can limit its efficacy in certain experimental settings.

Future Directions

There are several future directions for research on 2-ethyl-1-(4-phenoxybutanoyl)piperidine. One area of interest is the development of 2-ethyl-1-(4-phenoxybutanoyl)piperidine derivatives that exhibit improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-ethyl-1-(4-phenoxybutanoyl)piperidine in the treatment of various neurodegenerative diseases. Additionally, further research is needed to elucidate the exact mechanism of action of 2-ethyl-1-(4-phenoxybutanoyl)piperidine and its potential interactions with other neurotransmitter systems in the brain.
Conclusion:
In conclusion, 2-ethyl-1-(4-phenoxybutanoyl)piperidine is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. 2-ethyl-1-(4-phenoxybutanoyl)piperidine has been shown to exhibit various biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory effects. 2-ethyl-1-(4-phenoxybutanoyl)piperidine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of 2-ethyl-1-(4-phenoxybutanoyl)piperidine and its potential applications in the field of pharmacology and medicinal chemistry.

Scientific Research Applications

2-ethyl-1-(4-phenoxybutanoyl)piperidine has been studied extensively for its potential applications in pharmacology and medicinal chemistry. It has been shown to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. 2-ethyl-1-(4-phenoxybutanoyl)piperidine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)-4-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-2-15-9-6-7-13-18(15)17(19)12-8-14-20-16-10-4-3-5-11-16/h3-5,10-11,15H,2,6-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKLCOSRPQDKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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